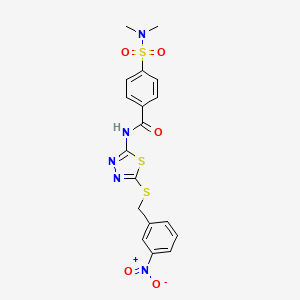
4-(N,N-dimethylsulfamoyl)-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(N,N-dimethylsulfamoyl)-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H17N5O5S3 and its molecular weight is 479.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(N,N-dimethylsulfamoyl)-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic molecule characterized by its unique structural features, including a sulfamoyl moiety and a thiazole ring. This compound has garnered attention for its potential therapeutic applications, particularly in oncology due to its anti-cancer properties. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₃S₂ |
| Molecular Weight | 366.46 g/mol |
| Key Functional Groups | Sulfamoyl, Thiadiazole, Nitrobenzyl |
This compound exhibits significant biological activity primarily through the activation of the RIG-I pathway , which is crucial for inducing immunogenic cell death in tumor cells. This pathway enhances the immune response against cancer cells, making this compound a promising candidate for cancer therapy .
Anti-Cancer Activity
Research indicates that this compound demonstrates strong anti-cancer activity across various cancer cell lines. The following table summarizes its cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 4.37 ± 0.7 | Induction of apoptosis via RIG-I pathway |
| A-549 | 8.03 ± 0.5 | Activation of immune response |
| MCF-7 | Not specified | Potential inhibition of cell proliferation |
Comparative Activity
When compared to similar compounds, the unique structural elements of this compound contribute to its distinctive biological activity. The following table compares it with related compounds:
| Compound Name | Biological Activity | Unique Aspects |
|---|---|---|
| This compound | Strong anti-cancer activity | Multi-functional with enhanced solubility |
| N-(5-benzylthio)-1,3,4-thiadiazole derivatives | Moderate anti-cancer properties | Simpler structure |
| 4-(dimethylsulfamoyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide | Potential anti-cancer effects | Different heterocycle may influence activity |
Case Studies
Several studies have highlighted the efficacy of this compound in vitro:
- Study on HepG2 and A-549 Cells : This study demonstrated that the compound significantly inhibited cell growth with IC50 values indicating strong cytotoxicity .
- Mechanistic Insights : Research has shown that the presence of the thiazole ring enhances interaction with key kinases involved in tumorigenesis, leading to effective targeting of uncontrolled DNA replication .
Propiedades
IUPAC Name |
4-(dimethylsulfamoyl)-N-[5-[(3-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O5S3/c1-22(2)31(27,28)15-8-6-13(7-9-15)16(24)19-17-20-21-18(30-17)29-11-12-4-3-5-14(10-12)23(25)26/h3-10H,11H2,1-2H3,(H,19,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIWUBHMGHHFHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O5S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













